Cas no 1895337-01-5 (4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine)

4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1895337-01-5
- 4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine
- EN300-1780909
- 4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine
-
- インチ: 1S/C12H17NO/c13-8-2-1-4-10-5-3-6-11-7-9-14-12(10)11/h3,5-6H,1-2,4,7-9,13H2
- InChIKey: MEOVJVLIXXTTIM-UHFFFAOYSA-N
- ほほえんだ: O1CCC2=CC=CC(=C12)CCCCN
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2
4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1780909-0.1g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1780909-0.25g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1780909-10.0g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 10g |
$5037.0 | 2023-06-03 | ||
Enamine | EN300-1780909-5g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1780909-1.0g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 1g |
$1172.0 | 2023-06-03 | ||
Enamine | EN300-1780909-5.0g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1780909-0.05g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1780909-0.5g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 0.5g |
$1124.0 | 2023-09-20 | ||
Enamine | EN300-1780909-2.5g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1780909-1g |
4-(2,3-dihydro-1-benzofuran-7-yl)butan-1-amine |
1895337-01-5 | 1g |
$1172.0 | 2023-09-20 |
4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine 関連文献
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
5. Back matter
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amineに関する追加情報
Introduction to 4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine (CAS No. 1895337-01-5)
4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1895337-01-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a benzofuran core and an amine functional group, has garnered attention due to its structural complexity and potential biological activities. The benzofuran moiety is a well-documented scaffold in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to interact with various biological targets. The amine substituent further enhances its versatility, allowing for further derivatization and functionalization to tailor its pharmacological properties.
The structural features of 4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine make it a promising candidate for further investigation in several therapeutic areas. Recent studies have highlighted the importance of benzofuran derivatives in the development of drugs targeting neurological disorders, inflammation, and cancer. The compound's ability to modulate biological pathways suggests that it may have applications in the treatment of these conditions. For instance, research has demonstrated that benzofuran-based molecules can interact with enzymes and receptors involved in disease progression, offering a potential therapeutic edge.
In the context of drug discovery, the synthesis and characterization of 4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine are critical steps toward understanding its pharmacological profile. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that subsequent biological evaluations are conducted with reliable materials. Techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation have been particularly useful in constructing the complex framework of this compound. These methods not only enhance efficiency but also allow for precise control over stereochemistry, which is often crucial for biological activity.
The biological evaluation of 4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine has revealed intriguing properties that warrant further exploration. Preclinical studies have indicated that this compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology. Specifically, its interaction with serotonin receptors has been noted, which could be relevant for developing treatments against mood disorders such as depression and anxiety. Additionally, its ability to inhibit inflammatory pathways has been observed in cell-based assays, positioning it as a candidate for anti-inflammatory therapies.
One of the most compelling aspects of 4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine is its structural diversity, which allows for extensive chemical modifications. By altering substituents on the benzofuran ring or the butanamine chain, researchers can fine-tune its pharmacokinetic and pharmacodynamic properties. This flexibility is particularly valuable in drug development pipelines where optimizing bioavailability and target engagement are paramount. Computational modeling and molecular docking studies have been instrumental in predicting how different derivatives of this compound might behave within biological systems, providing a rational basis for experimental design.
The synthesis of 4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine also involves considerations of scalability and cost-effectiveness. Industrial-scale production requires robust synthetic routes that are both efficient and economical. Recent advancements in green chemistry have influenced these processes by promoting solvent-free reactions and catalytic methods that minimize waste. Such innovations not only align with environmental sustainability but also enhance the economic viability of producing this compound for research and commercial purposes.
As research continues to unfold new possibilities for 4-(2,3-Dihydro-1-benzofuran-7-yl)butan-1-amine, collaborations between academic institutions and pharmaceutical companies become increasingly important. These partnerships facilitate the translation of laboratory findings into tangible therapeutic solutions. By combining expertise in organic synthesis, medicinal chemistry, and biopharmaceutics, researchers can accelerate the development pipeline for this promising compound. The integration of high-throughput screening technologies further enhances this process by enabling rapid evaluation of large libraries of derivatives.
The future directions for studying 4-(2,3-Dihydro-1-benzofuran-7-ybunanil)butan-l-amincas no1895337015 are multifaceted and exciting. Investigating its mechanism of action at a molecular level will provide deeper insights into its therapeutic potential. Additionally, exploring its interactions with other biological targets may uncover additional applications beyond those initially considered. The development of novel synthetic strategies will continue to play a crucial role in making this compound more accessible for further research.
In summary,4-(2;3-Dibhydro-l-benzo-fura-n~l'yl)bntam-I-amincas no18953370 15 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities Its investigation across various therapeutic areas holds great promise for developing new treatments against neurological disorders inflammation cancerand other diseases The ongoing research efforts aimed at synthesizing characterizingand optimizing this compound highlight its importance as a scaffoldfor future drug discovery initiatives
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